molecular formula C11H20OSi B14721013 Triallylethoxysilane CAS No. 17962-20-8

Triallylethoxysilane

Cat. No.: B14721013
CAS No.: 17962-20-8
M. Wt: 196.36 g/mol
InChI Key: PITANJVKTXCWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triallylethoxysilane is an organosilicon compound with the chemical formula C₁₁H₂₀OSi. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the synthesis of advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triallylethoxysilane can be synthesized through the hydrosilylation reaction of allyl chloride with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure. The reaction can be represented as follows:

[ \text{HSi(OEt)_3 + 3CH_2=CHCH_2Cl} \rightarrow \text{Si(OEt)(CH_2CH=CH_2)_3 + 3HCl} ]

Industrial Production Methods

In industrial settings, this compound is produced using similar hydrosilylation processes but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature, pressure, and catalyst concentration to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, helps in obtaining high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Triallylethoxysilane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: It can be reduced to form silanes with lower oxidation states.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under mild conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Lower oxidation state silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Triallylethoxysilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of advanced materials, such

Properties

CAS No.

17962-20-8

Molecular Formula

C11H20OSi

Molecular Weight

196.36 g/mol

IUPAC Name

ethoxy-tris(prop-2-enyl)silane

InChI

InChI=1S/C11H20OSi/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-7H,1-3,8-11H2,4H3

InChI Key

PITANJVKTXCWKI-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CC=C)(CC=C)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.